![molecular formula C23H22N4O8 B2446412 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396851-13-0](/img/structure/B2446412.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H22N4O8 and its molecular weight is 482.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, anticancer properties, and mechanisms of action.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. For instance, a related study described the synthesis of derivatives through a 1,3-dipolar cycloaddition reaction , which is crucial for constructing complex structures like the oxadiazole moiety found in our compound of interest .
Anticancer Properties
Recent investigations into compounds similar to This compound have revealed significant anticancer activities. For example:
- IC50 Values : A study demonstrated that certain derivatives exhibited IC50 values as low as 2.38 µM against HepG2 cancer cells and 4.52 µM against MCF7 cells, compared to the standard drug doxorubicin with IC50 values ranging from 4.56 to 8.29 µM . This indicates a promising potency of these compounds in inhibiting cancer cell proliferation.
The mechanisms underlying the anticancer activity involve several pathways:
- EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis has revealed that these compounds can induce arrest at specific phases of the cell cycle, thereby preventing further cell division.
Study 1: Antitumor Activity Assessment
In a recent study focusing on a series of benzo[d][1,3]dioxol derivatives, several compounds were tested for their antitumor efficacy. The results indicated that compounds with modifications similar to those in our target compound displayed enhanced antiproliferative activity against various cancer cell lines while showing minimal cytotoxicity towards normal cells .
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF7 | 4.52 | 4.56 |
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression. The binding affinities were calculated using software tools designed for protein-ligand interactions, revealing strong binding characteristics that correlate with their biological activity .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against MCF7 breast cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties : Oxadiazole derivatives are known for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.125 μg/mL. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Anticancer Efficacy
In studies conducted on similar compounds, researchers have demonstrated that treatment with these derivatives significantly reduces tumor growth in animal models compared to controls. For instance, Ribeiro Morais et al. reported substantial tumor regression in mice treated with oxadiazole derivatives .
Antimicrobial Activity
Dhumal et al. investigated the antimicrobial efficacy of related oxadiazole derivatives against Mycobacterium bovis. Their findings indicated potent inhibitory effects on both active and dormant bacterial states, suggesting that N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may exhibit similar properties .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4.C2H2O4/c26-20(22-16-6-7-17-18(9-16)28-13-27-17)12-25-10-15(11-25)21-23-19(24-29-21)8-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-7,9,15H,8,10-13H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWQGNGKDUNKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.